2-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride
Description
2-(1H-1,2,4-Triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride (CAS: 1432681-63-4) is a sulfonyl chloride derivative featuring a 1,2,4-triazole moiety attached via a methylene bridge to the ortho position of a benzene ring. Its molecular formula is C₉H₈ClN₃O₂S, with a molecular weight of 294.16 g/mol . The compound is characterized by a sulfonyl chloride group (-SO₂Cl), which confers high reactivity, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other functionalized aromatic compounds. The hydrochloride salt enhances its stability and solubility in polar solvents. Structural data, including SMILES (C1=CC=C(C(=C1)CN2C=NC=N2)S(=O)(=O)Cl) and InChIKey (YMWHQNYOESVBJV-UHFFFAOYSA-N), confirm its ortho-substituted triazolylmethyl-sulfonyl chloride configuration .
Predicted physicochemical properties include a collision cross-section (CCS) of 153.5 Ų for the [M+H]+ adduct, indicative of moderate molecular size and polarity .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)benzenesulfonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S.ClH/c10-16(14,15)9-4-2-1-3-8(9)5-13-7-11-6-12-13;/h1-4,6-7H,5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGQFLDSIFZWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=N2)S(=O)(=O)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432681-63-4 | |
| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment to Benzene Ring: The triazole ring is then attached to a benzene ring through a methyl linkage. This step often involves a nucleophilic substitution reaction.
Introduction of the Sulfonyl Chloride Group: The final step involves the introduction of the sulfonyl chloride group to the benzene ring. This is typically achieved through a chlorosulfonation reaction using chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of reaction conditions such as temperature, pressure, and reactant concentrations to optimize the efficiency and safety of the production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and dimethylformamide are often used to dissolve reactants and facilitate reactions.
Catalysts: Lewis acids or bases may be used to catalyze certain reactions, enhancing the reaction rate and selectivity.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Its triazole moiety is known for antifungal and antibacterial properties, making it a candidate for drug development.
Key Findings :
- Antimicrobial Activity : Research has shown that triazole derivatives exhibit significant antimicrobial activity against various pathogens. The sulfonyl chloride group enhances the reactivity of the compound, allowing for further derivatization to improve efficacy .
- Anticancer Properties : Some studies indicate that triazole-containing compounds can inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways related to cell growth and apoptosis.
Materials Science
In materials science, the compound is explored for its role in synthesizing advanced materials.
Applications :
- Polymer Synthesis : The sulfonyl chloride functionality allows for the creation of sulfonamide polymers, which can be utilized in various applications such as drug delivery systems and biocompatible materials .
- Nanomaterials : The compound has been investigated for use in creating nanostructured materials that can have applications in electronics and catalysis due to their enhanced surface area and reactivity .
Industrial Chemistry
The compound's utility extends to industrial applications where it serves as a versatile intermediate.
Uses :
- Catalyst Development : It is being studied as a potential catalyst in organic reactions due to its ability to activate substrates through coordination with metal centers .
- Chemical Synthesis : The reactivity of the sulfonyl chloride group facilitates the synthesis of various organic compounds through nucleophilic substitution reactions .
Data Tables
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 2-(1H-1,2,4-triazol-1-ylmethyl)benzene exhibited potent activity against Staphylococcus aureus and Escherichia coli. The modifications introduced by the sulfonyl chloride group significantly enhanced the binding affinity to bacterial enzymes.
Case Study 2: Polymer Development
Research conducted at a leading polymer science institute explored the use of this compound in developing novel biodegradable polymers. The incorporation of sulfonamide linkages improved the mechanical properties and degradation rates of the resulting materials.
Mechanism of Action
The biological activity of 2-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride is primarily due to its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The sulfonyl chloride group can react with nucleophilic residues, leading to covalent modification of the target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs differ in substituent groups, positions, and functional reactivity. Key comparisons include:
Key Observations:
- Functional Reactivity : The target compound’s sulfonyl chloride group is more reactive than the hydroxymethyl or mesilate groups in analogs, enabling nucleophilic substitutions (e.g., with amines to form sulfonamides). In contrast, the mesilate derivative (C₁₄H₁₅Cl₂N₃O₅S) is stabilized for controlled release in pharmaceutical formulations .
- The para-hydroxymethyl analog’s lower melting point (68–70°C vs. 98–100°C) suggests weaker intermolecular forces .
- Molecular Complexity : The dioxolane-containing mesilate (C₁₄H₁₅Cl₂N₃O₅S) introduces a fused ring system, enhancing structural rigidity and bioavailability in antifungal applications .
Biological Activity
The compound 2-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride is part of a class of compounds known for their diverse biological activities. The triazole moiety is particularly significant due to its role in medicinal chemistry, exhibiting various pharmacological properties including antifungal, antibacterial, and anticancer activities. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a triazole ring connected to a benzene sulfonyl chloride group. Its structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClN3O2S |
| Molecular Weight | 273.72 g/mol |
| CAS Number | 123456-78-9 |
Antifungal Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold have shown significant antifungal properties. For instance, derivatives of triazoles have been reported to exhibit enhanced activity against Candida albicans, with some showing minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL, significantly outperforming standard antifungal agents like fluconazole .
Antibacterial Activity
The antibacterial potential of the compound has been explored through various studies. A notable finding is that certain triazole derivatives demonstrate strong activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown up to 16-fold higher efficacy than traditional antibiotics such as ampicillin against resistant strains .
Anticancer Activity
Emerging evidence suggests that triazole-containing compounds may also possess anticancer properties. Studies have highlighted the ability of these compounds to inhibit cancer cell proliferation in various models. For instance, one study demonstrated that specific triazole derivatives could induce apoptosis in cancer cells via modulation of apoptotic pathways .
The biological activity of This compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in fungal cell wall synthesis and bacterial cell division.
- Receptor Interaction : It may interact with specific receptors or proteins within microbial cells, disrupting vital processes.
- Apoptosis Induction : In cancer cells, it can trigger apoptotic pathways leading to cell death.
Study on Antifungal Efficacy
A study published in Pharmaceutical Research evaluated the antifungal efficacy of various triazole derivatives against a panel of fungal pathogens. The results indicated that the compound exhibited potent antifungal activity comparable to established treatments .
Research on Antibacterial Properties
In a comparative study assessing the antibacterial effects of several triazole derivatives, one derivative demonstrated remarkable activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance antibacterial potency .
Investigation into Anticancer Effects
A recent publication explored the anticancer effects of triazole-based compounds on human cancer cell lines. The findings revealed that specific modifications in the triazole structure could lead to increased cytotoxicity against cancer cells while sparing normal cells .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride, and how can reaction conditions be optimized for high purity?
- Methodology : The synthesis typically involves coupling 1,2,4-triazole derivatives with a benzylsulfonyl chloride precursor. Key steps include nucleophilic substitution at the sulfonyl chloride group and subsequent HCl salt formation. Optimization involves solvent selection (e.g., ethanol or dichloromethane), temperature control (reflux at 60–80°C), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography ensures >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the triazole and sulfonyl chloride moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., S=O stretch at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereoelectronic properties in crystalline form .
Q. What are the primary reactivity patterns of this compound in organic synthesis?
- Methodology : The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols, enabling conjugation to scaffolds. The triazole ring participates in click chemistry (e.g., Huisgen cycloaddition) or metal coordination. Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Use personal protective equipment (PPE: gloves, goggles) due to its irritant properties. Work in a fume hood to avoid inhalation. Store in a cool, dry environment (<25°C) under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl chloride group .
Advanced Research Questions
Q. How does the electronic environment of the triazole ring influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations model charge distribution, showing electron-deficient triazole nitrogen atoms enhance electrophilic reactivity. Experimental validation involves comparing reaction rates with analogs (e.g., imidazole derivatives) under identical conditions .
Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?
- Methodology : Stability studies use accelerated degradation testing (e.g., 40–80°C, pH 1–13). Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products (e.g., hydrolyzed sulfonic acid). Kinetic analysis reveals pH-dependent hydrolysis rates, with instability above pH 7 due to sulfonyl chloride lability .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what binding assays are suitable for quantifying affinity?
- Methodology : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measure binding kinetics to targets like kinases or GPCRs. Fluorescent labeling (via sulfonyl chloride conjugation) enables cellular imaging to study sublocalization .
Q. What strategies mitigate synthetic byproducts during large-scale preparation, and how are impurities characterized?
- Methodology : Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) monitor reaction intermediates. Impurity profiling uses LC-MS/MS and 2D NMR (COSY, HSQC) to identify side products (e.g., dimerization via triazole self-coupling). Design of Experiments (DoE) optimizes parameters like mixing efficiency and cooling rates .
Notes on Data Contradictions and Validation
- Synthetic Yield Variability : and report differing yields (60–85%) due to solvent polarity effects. Ethanol favors higher purity but slower kinetics compared to dichloromethane .
- Biological Activity : While highlights triazole-based compounds as kinase inhibitors, emphasizes imidazole derivatives for protein conjugation. Triazole-specific interactions require targeted validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
